molecular formula C11H17ClINO3 B4240982 2-[(3-Iodo-4,5-dimethoxyphenyl)methylamino]ethanol;hydrochloride

2-[(3-Iodo-4,5-dimethoxyphenyl)methylamino]ethanol;hydrochloride

Cat. No.: B4240982
M. Wt: 373.61 g/mol
InChI Key: JBXIYRRIGFAQDZ-UHFFFAOYSA-N
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Description

2-[(3-Iodo-4,5-dimethoxyphenyl)methylamino]ethanol;hydrochloride is an organic compound with a molecular formula of C11H16INO3·HCl. This compound is characterized by the presence of an iodo-substituted benzyl group, two methoxy groups, and an ethanolamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Iodo-4,5-dimethoxyphenyl)methylamino]ethanol;hydrochloride typically involves multiple steps:

    Iodination: The starting material, 4,5-dimethoxybenzyl alcohol, undergoes iodination using iodine and a suitable oxidizing agent.

    Amination: The iodinated product is then reacted with ethanolamine under basic conditions to form the desired compound.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Iodo-4,5-dimethoxyphenyl)methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of 4,5-dimethoxybenzylamine.

    Substitution: The iodo group can be substituted with other nucleophiles, such as thiols or amines, to form diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate (NaSR) or primary amines (RNH2).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 4,5-dimethoxybenzylamine.

    Substitution: Formation of various substituted benzylamine derivatives.

Scientific Research Applications

2-[(3-Iodo-4,5-dimethoxyphenyl)methylamino]ethanol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Iodo-4,5-dimethoxyphenyl)methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the iodo group enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4,5-dimethoxybenzylamine: Lacks the iodo group, resulting in different chemical properties and reactivity.

    2-[(3-bromo-4,5-dimethoxybenzyl)amino]ethanol hydrochloride: Similar structure but with a bromo group instead of an iodo group.

    2-[(3-chloro-4,5-dimethoxybenzyl)amino]ethanol hydrochloride: Contains a chloro group, leading to variations in reactivity and applications.

Uniqueness

The presence of the iodo group in 2-[(3-Iodo-4,5-dimethoxyphenyl)methylamino]ethanol;hydrochloride imparts unique chemical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(3-iodo-4,5-dimethoxyphenyl)methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16INO3.ClH/c1-15-10-6-8(7-13-3-4-14)5-9(12)11(10)16-2;/h5-6,13-14H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXIYRRIGFAQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCO)I)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.